![molecular formula C6H5BrN2O3 B2845714 2-Bromo-5-methoxy-4-nitropyridine CAS No. 1805513-34-1](/img/structure/B2845714.png)
2-Bromo-5-methoxy-4-nitropyridine
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Overview
Description
2-Bromo-5-methoxy-4-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
Synthesis Analysis
The synthesis of 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced a series of novel pyridine derivatives .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-methoxy-4-nitropyridine is C6H5BrN2O3 . The average mass is 202.993 Da and the monoisotopic mass is 201.937775 Da .Chemical Reactions Analysis
The protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical And Chemical Properties Analysis
2-Bromo-5-methoxy-4-nitropyridine appears as an off-white to light yellow crystal . It is insoluble in water .Scientific Research Applications
Preparation of Boc-Protected (Piperazin-1-ylmethyl)Biaryls
2-Bromo-5-methoxy-4-nitropyridine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls . This is achieved via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
Synthesis of 2-Pyridyl Analogs
This compound has also been used in the synthesis of 2-pyridyl analogs . These analogs have a wide range of applications in medicinal chemistry and drug discovery.
Reaction with N2O5
When reacted with N2O5 in an organic solvent, it gives the N-nitropyridinium ion . This reaction is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Synthesis of Imidazo[4,5-c]pyridines
From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . These compounds are important in medicinal chemistry due to their biological activities.
Formation of 5-Nitropyridine-2-Sulfonic Acid
From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . This compound is a useful intermediate in the synthesis of dyes and pigments.
Synthesis of 2-Substituted-5-Nitropyridines
From 5-nitropyridine-2-sulfonic acid, a series of 2-substituted-5-nitropyridines has been synthesized . These compounds are important in the development of new pharmaceuticals and agrochemicals.
Substitution with Ammonia and Amines
3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Mechanism of Action
Target of Action
It is used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . Therefore, it can be inferred that protein tyrosine kinases could be a potential target.
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in the synthesis of pyrrolopyridones, it may indirectly influence the pathways regulated by protein tyrosine kinases .
Pharmacokinetics
Safety data sheets indicate that it may be harmful if swallowed, inhaled, or in contact with skin , suggesting that it can be absorbed through these routes.
Result of Action
As a precursor in the synthesis of potential protein tyrosine kinase inhibitors , it may contribute to the inhibition of these enzymes, which could have downstream effects on cellular signaling pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-nitropyridine. For instance, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be influenced by the reaction conditions . Additionally, safety data sheets recommend ensuring adequate ventilation when handling this compound, suggesting that its stability or reactivity may be affected by exposure to air .
Safety and Hazards
Future Directions
The future directions of 2-Bromo-5-methoxy-4-nitropyridine could involve the synthesis of 2-substituted-5-nitro-pyridines . Additionally, 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
properties
IUPAC Name |
2-bromo-5-methoxy-4-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXZTUWUDRHWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-4-nitropyridine |
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